Cas no 523987-35-1 (3-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-)
![3-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]- structure](https://ko.kuujia.com/scimg/cas/523987-35-1x500.png)
523987-35-1 structure
상품 이름:3-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-
3-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]- 화학적 및 물리적 성질
이름 및 식별자
-
- 3-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-
- 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
- Isoxazole-3-carboxamide, 5-methyl-N-(4-trifluoromethylphenyl)-
- SCHEMBL5188882
- 5-Methyl-N-[4-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide #
- DTXSID90337135
- 5-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE
- 523987-35-1
- 5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide
- Z30909019
- AKOS001111826
- 5-Methyl-N-[4-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
- UPCMLD0ENAT5387278:001
- ST50891509
-
- 인치: InChI=1S/C12H9F3N2O2/c1-7-6-10(17-19-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18)
- InChIKey: JEXXKWQSTOIMJW-UHFFFAOYSA-N
- 미소: CC1ON=C(C(NC2=CC=C(C(F)(F)F)C=C2)=O)C=1
계산된 속성
- 정밀분자량: 270.06167
- 동위원소 질량: 270.06161202g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 6
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 2
- 복잡도: 327
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.8
- 토폴로지 분자 극성 표면적: 55.1Ų
실험적 성질
- PSA: 55.13
3-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]- 관련 문헌
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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